molecular formula C19H22N4O2 B5089388 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

Cat. No.: B5089388
M. Wt: 338.4 g/mol
InChI Key: FPUHYOITNBUCDL-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the dimethoxyphenyl group and the pyrazolo[1,5-a]pyrimidine core makes this compound particularly interesting for research and development in various scientific fields.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the alteration of cell cycle progression .

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle progression pathway . This leads to a significant alteration in cell cycle progression, particularly affecting the transition from the G1 phase to the S phase . The downstream effect of this is the induction of apoptosis within cells .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been studied using in silico ADMET studies . These studies have shown suitable pharmacokinetic properties, which have helped in predicting the structure requirement for the observed antitumor activity .

Result of Action

The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . The compound also revealed significant inhibitory activity against CDK2/cyclin A2 .

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines include the development of new synthetic routes and applications of these compounds . The focus is on improving the structural diversity and allowing a synergic effect between new synthetic routes and the possible applications of these compounds .

Biochemical Analysis

Biochemical Properties

The compound 2-(3,4-dimethoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase, which is a key regulator of cell cycle progression .

Cellular Effects

2-(3,4-dimethoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 .

Molecular Mechanism

At the molecular level, 2-(3,4-dimethoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit CDK2, thereby altering cell cycle progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine typically involves the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat. This reaction provides access to fluorescent pyrazolo[1,5-a]pyrimidines in good yields . The reaction conditions are mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine stands out due to its unique combination of the dimethoxyphenyl group and the pyrazolo[1,5-a]pyrimidine core This structure imparts specific biological activities and chemical reactivity that are distinct from other similar compounds

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-10-19(22-8-4-5-9-22)23-18(20-13)12-15(21-23)14-6-7-16(24-2)17(11-14)25-3/h6-7,10-12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUHYOITNBUCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCCC3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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